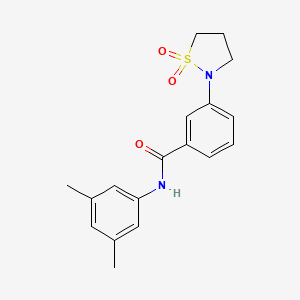

N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Description

N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a benzamide derivative featuring a 3,5-dimethylphenyl substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety. The compound’s structure combines an electron-donating dimethylphenyl group with the strongly electron-withdrawing sulfone group in the isothiazolidin-dioxide ring.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-6-17(12-15)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWBJLOJAKGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also known by its CAS number 941986-38-5, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 344.4 g/mol

- IUPAC Name : this compound

The compound features a dioxidoisothiazolidine moiety, which is significant for its biological interactions. The presence of the dimethylphenyl group is believed to enhance its lipophilicity and potentially increase its bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The dioxidoisothiazolidine structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to its protective effects against various diseases.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis (programmed cell death) in tumor cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing inflammation-related diseases. This activity may be linked to the inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

These studies suggest that the compound effectively inhibits the proliferation of cancer cells while also reducing inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical case involving a patient with advanced breast cancer showed significant tumor reduction following treatment with this compound as part of a combination therapy regimen.

- Chronic Inflammation Management : A cohort study indicated improvements in markers of inflammation among patients treated with formulations containing this compound alongside standard anti-inflammatory medications.

Comparison with Similar Compounds

Substituent Effects on Activity

The 3,5-dimethylphenyl group is a recurring substituent in compounds with demonstrated biological activity:

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the hydroxynaphthalene core facilitates binding to photosystem II .

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Structural studies reveal that meta-substituted dimethylphenyl groups influence crystal packing and molecular geometry, which may correlate with stability and bioavailability .

In contrast, the target compound replaces the hydroxynaphthalene or trichloro-acetamide backbone with a benzamide-isothiazolidin-dioxide system.

Core Structure and Electronic Properties

- Hydroxynaphthalene-carboxamides (): The planar naphthalene ring allows π-π stacking interactions with photosynthetic proteins, contributing to PET inhibition. Fluorine or methyl substituents modulate electron density and lipophilicity .

- Trichloro-acetamides (): The trichloromethyl group increases steric bulk and electron-withdrawing effects, affecting solid-state geometry and reactivity .

- Fluorinated benzamides (): Compounds like N-[1-(3-cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide leverage trifluoromethyl groups for enhanced metabolic stability and target binding .

The target compound’s isothiazolidin-dioxide ring introduces a rigid, polar structure that may improve water solubility compared to purely aromatic cores. The sulfone group could mimic the electron-withdrawing effects of fluorine or nitro substituents, as seen in PET inhibitors () or fungicides like mepronil (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ) .

Structure-Activity Relationship (SAR) Insights

Key factors influencing activity across similar compounds include:

- Substituent position : Meta-substituted dimethylphenyl groups optimize steric and electronic interactions in both hydroxynaphthalene-carboxamides () and trichloro-acetamides ().

- Lipophilicity : Methyl groups enhance membrane permeability, while polar moieties (e.g., sulfone, hydroxyl) improve target specificity.

- Electron effects : Electron-withdrawing groups (e.g., sulfone, trifluoromethyl) stabilize charge-transfer interactions in enzyme binding pockets.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.